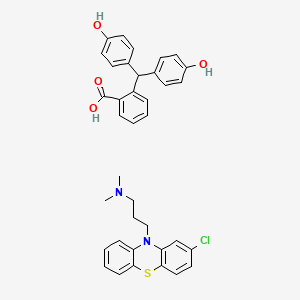
Chlorpromazine phenolphthalinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorpromazine phenolphthalinate is a useful research compound. Its molecular formula is C37H35ClN2O4S and its molecular weight is 639.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
The pharmacological actions of chlorpromazine phenolphthalinate are attributed to its ability to block various neurotransmitter receptors:
- Dopamine Receptors : Primarily D2, which mitigates psychotic symptoms.
- Adrenergic Receptors : Alpha-2 antagonism contributes to mood stabilization.
- Histamine Receptors : H1 antagonism provides sedative effects.
Treatment of Dystonia
Recent studies have highlighted the effectiveness of this compound in treating dystonic conditions such as blepharospasm. A notable case study involved dual dopaminergic modulation using L-DOPA and this compound, where patients showed significant improvement in symptoms:
- Case Study : A patient with Meige syndrome underwent treatment with L-DOPA (150 mg/day) and this compound (15 mg/day). After 8 weeks, there was a marked reduction in dystonia scores from 20 to 1 on the Burke-Fahn-Marsden Dystonia Movement Scale, indicating almost complete resolution of symptoms .
| Treatment Regimen | Initial Score | Final Score | Duration |
|---|---|---|---|
| L-DOPA + CPZ | 20 | 1 | 8 weeks |
Management of Psychotic Disorders
This compound remains a staple in managing schizophrenia and bipolar disorder. Its antipsychotic properties help alleviate both positive and negative symptoms associated with these conditions.
Anti-emetic Use
The compound is also effective as an antiemetic, particularly in preoperative settings, where it can help control nausea and vomiting.
Research Findings
A comprehensive review of clinical trials and case studies indicates that this compound is beneficial not only for psychiatric conditions but also for neurological disorders characterized by motor dysfunctions.
Efficacy in Clinical Trials
In a trial focusing on blepharospasm treatment, patients receiving this compound alongside L-DOPA exhibited significant improvements compared to those receiving either medication alone. The results were statistically significant across various assessment scales:
| Assessment Tool | L-DOPA Alone | CPZ Alone | L-DOPA + CPZ |
|---|---|---|---|
| Visual Analog Scale | No Change | No Change | Significant Improvement |
| Blepharospasm Disability Index | No Change | No Change | Significant Improvement |
| Jankovic Rating Scale | No Change | No Change | Significant Improvement |
Eigenschaften
CAS-Nummer |
102974-44-7 |
|---|---|
Molekularformel |
C37H35ClN2O4S |
Molekulargewicht |
639.2 g/mol |
IUPAC-Name |
2-[bis(4-hydroxyphenyl)methyl]benzoic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H16O4.C17H19ClN2S/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24;1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h1-12,19,21-22H,(H,23,24);3-4,6-9,12H,5,10-11H2,1-2H3 |
InChI-Schlüssel |
ZRZQLIGMSARLBW-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O |
Key on ui other cas no. |
102974-44-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















